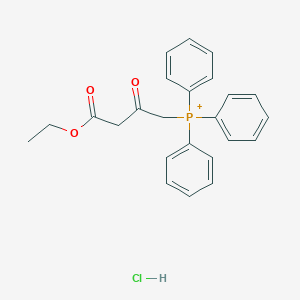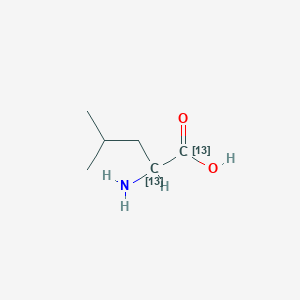
DL-Leucine-1,2-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Leucine-1,2-13C2 is a stable isotope-labeled compound of leucine, an essential branched-chain amino acid. The compound is labeled with carbon-13 isotopes at the first and second carbon positions, making it useful in various scientific research applications, particularly in metabolic studies and tracer experiments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-Leucine-1,2-13C2 typically involves the incorporation of carbon-13 isotopes into the leucine molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced techniques to ensure high isotopic purity and yield. The process includes the use of labeled starting materials and optimized reaction conditions to produce the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
DL-Leucine-1,2-13C2 undergoes various chemical reactions, including:
Oxidation: The amino acid can be oxidized to form keto acids.
Reduction: Reduction reactions can convert keto acids back to amino acids.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include keto acids, substituted amino acids, and other derivatives that are useful in various biochemical studies .
Aplicaciones Científicas De Investigación
DL-Leucine-1,2-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of leucine in biochemical pathways.
Biology: Helps in studying protein synthesis and degradation, as well as amino acid metabolism in living organisms.
Medicine: Used in diagnostic imaging and metabolic research to understand disease mechanisms and develop therapeutic strategies.
Industry: Employed in the production of labeled compounds for research and development purposes
Mecanismo De Acción
The mechanism of action of DL-Leucine-1,2-13C2 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotopes allow researchers to track the movement and transformation of leucine in various biochemical processes. This helps in understanding the molecular targets and pathways involved in leucine metabolism .
Comparación Con Compuestos Similares
Similar Compounds
DL-Leucine-1-13C: Labeled at the first carbon position.
DL-Leucine-2-13C: Labeled at the second carbon position.
DL-Leucine-2,3,3-d3: Labeled with deuterium at the second and third carbon positions.
DL-Valine-2-13C: A similar branched-chain amino acid labeled at the second carbon position
Uniqueness
DL-Leucine-1,2-13C2 is unique due to its dual labeling at both the first and second carbon positions, providing more detailed information in tracer studies compared to single-labeled compounds. This dual labeling allows for more precise tracking of metabolic pathways and better understanding of leucine’s role in various biological processes .
Propiedades
Número CAS |
87994-88-5 |
|---|---|
Fórmula molecular |
C6H13NO2 |
Peso molecular |
133.16 g/mol |
Nombre IUPAC |
2-amino-4-methyl(1,2-13C2)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i5+1,6+1 |
Clave InChI |
ROHFNLRQFUQHCH-MPOCSFTDSA-N |
SMILES isomérico |
CC(C)C[13CH]([13C](=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




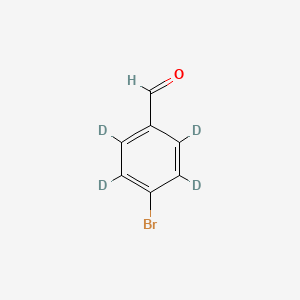
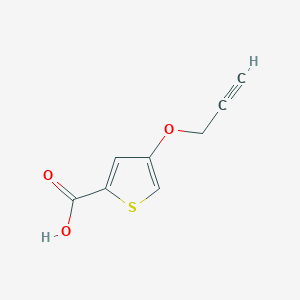


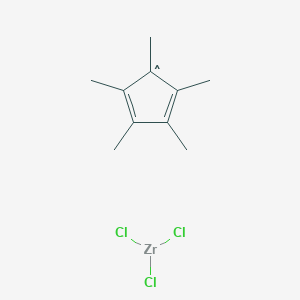
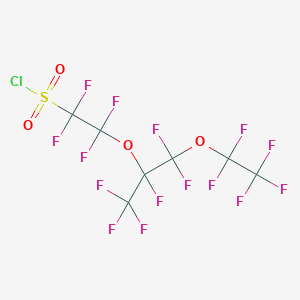
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)



